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Introduction
ODM-203 is an orally available, novel small-molecule inhibitor that demonstrates equipotent

and selective activity against both Fibroblast Growth Factor Receptors (FGFRs) and Vascular

Endothelial Growth Factor Receptors (VEGFRs).[1][2] Genetic alterations in the FGFR

signaling pathway and the upregulation of VEGFR are frequently observed in various cancer

types, contributing to tumor progression, angiogenesis, and unfavorable survival outcomes.[2]

[3] Furthermore, activation of FGFR signaling has been identified as a potential compensatory

mechanism for resistance to VEGFR inhibition.[2][3] By simultaneously targeting both

pathways, ODM-203 presents a rational therapeutic strategy for tumors dependent on these

signaling cascades for growth and vascularization.[4][5] This document provides an in-depth

technical overview of the preclinical and clinical pharmacology of ODM-203.

Mechanism of Action
ODM-203 functions as a dual inhibitor of the VEGFR and FGFR families of receptor tyrosine

kinases.[1] Its mechanism involves blocking the signaling pathways mediated by these

receptors, which in turn inhibits angiogenesis and cell proliferation in tumor cells that

overexpress VEGFR and/or FGFR.[1] Preclinical studies have shown that ODM-203 is a

selective and equipotent inhibitor of FGFRs (1-4) and VEGFRs (1-3).[6] The dual inhibition is

considered advantageous as many tumor types with FGFR genomic alterations are also known

to be angiogenic.[7]
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Signaling Pathways
FGFR and VEGFR signaling pathways are critical regulators of cell proliferation, survival,

migration, and angiogenesis. ODM-203's dual inhibitory action disrupts these cascades.

Fibroblast Growth Factor Receptor (FGFR) Signaling
Pathway
Upon binding of a Fibroblast Growth Factor (FGF) ligand, the FGFR dimerizes and undergoes

trans-autophosphorylation of its intracellular tyrosine kinase domains.[8][9] This activation

initiates several downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, PLCγ,

and STAT pathways, which are crucial for cell proliferation and survival.[8][10][11] The adaptor

protein FRS2α plays a key role in mediating these signals.[9]
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Caption: Simplified FGFR Signaling Pathway and ODM-203 Inhibition.
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Vascular Endothelial Growth Factor Receptor (VEGFR)
Signaling Pathway
VEGF ligands bind to VEGFRs on the surface of endothelial cells, leading to receptor

dimerization and activation of the intracellular tyrosine kinase domain.[12][13] The primary

signal transducer for angiogenesis is VEGFR2.[14][15] Its activation triggers downstream

pathways, including the PLCγ-PKC-MAPK cascade, which promotes endothelial cell

proliferation, and the PI3K-Akt pathway, which supports cell survival and increases vascular

permeability.[12][14]
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Caption: Simplified VEGFR Signaling Pathway and ODM-203 Inhibition.
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Preclinical Data
In Vitro Kinase Inhibition
ODM-203 demonstrates potent inhibitory activity against both FGFR and VEGFR family

kinases in biochemical assays, with IC50 values in the low nanomolar range.[3][7] This

balanced potency is a key feature of the molecule.[3]

Target Kinase IC50 (nmol/L)

FGFR1 11[16]

FGFR2 16[16]

FGFR3 6[16]

FGFR4 35[16]

VEGFR1 26[16]

VEGFR2 9[16]

VEGFR3 5[16]

Table 1: In vitro inhibitory activity of ODM-203

against recombinant FGFR and VEGFR

kinases.[16]

Cellular Activity
In cellular assays, ODM-203 effectively inhibits proliferation in cancer cell lines with FGFR

genomic alterations and suppresses VEGFR-driven endothelial tube formation, with similar

potency across both functions.[2][7]
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Assay Type Cell Line / Model IC50 (nmol/L)

Cell Proliferation H1581 (FGFR1 amp) 104[7]

Cell Proliferation SNU16 (FGFR2 amp) 50-150[3]

Cell Proliferation RT4 (FGFR3 mut) 192[7]

VEGFR-induced Tube

Formation
HUVEC 33[2][3]

Table 2: Cellular potency of

ODM-203 in FGFR-dependent

proliferation and VEGFR-

driven angiogenesis assays.[2]

[3][7]

ODM-203 does not affect the proliferation of cell lines that lack identified defects in FGFR

expression or signaling.[7]

In Vivo Efficacy
ODM-203 has demonstrated significant antitumor activity in various preclinical in vivo models,

including both FGFR-dependent and angiogenesis-dependent tumor xenografts.[2][7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://aacrjournals.org/mct/article-pdf/18/1/28/1859134/28.pdf
https://aacrjournals.org/cancerres/article/75/15_Supplement/4133/603208/Abstract-4133-ODM-203-a-novel-selective-and
https://aacrjournals.org/mct/article-pdf/18/1/28/1859134/28.pdf
https://pubmed.ncbi.nlm.nih.gov/30301864/
https://aacrjournals.org/cancerres/article/75/15_Supplement/4133/603208/Abstract-4133-ODM-203-a-novel-selective-and
https://pubmed.ncbi.nlm.nih.gov/30301864/
https://aacrjournals.org/cancerres/article/75/15_Supplement/4133/603208/Abstract-4133-ODM-203-a-novel-selective-and
https://aacrjournals.org/mct/article-pdf/18/1/28/1859134/28.pdf
https://www.benchchem.com/product/b8093364?utm_src=pdf-body
https://aacrjournals.org/mct/article-pdf/18/1/28/1859134/28.pdf
https://www.benchchem.com/product/b8093364?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/30301864/
https://aacrjournals.org/mct/article-pdf/18/1/28/1859134/28.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8093364?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tumor Model Cancer Type
Driving
Alteration

Dosing Outcome

RT4 Xenograft Bladder Cancer
FGFR3-

dependent

20 and 40 mg/kg,

oral, 21 days

Significant, dose-

dependent

reduction in

tumor growth.[7]

[17]

SNU16

Xenograft
Gastric Cancer

FGFR2-

dependent

30 mg/kg, oral,

12 days

Reduction in

tumor growth

and suppression

of FGFR

signaling.[7][17]

Orthotopic

Renca
Kidney Cancer

Angiogenesis-

dependent

7, 20, and 40

mg/kg, oral, 21

days

75% primary

tumor growth

inhibition and

reduced lung

nodules.[18]

Table 3: In vivo

antitumor activity

of ODM-203 in

preclinical

models.[7][17]

[18]

Interestingly, in a syngeneic tumor model, ODM-203 treatment was associated with immune

modulation in the tumor microenvironment, including a decrease in PD-1 and PD-L1 expression

and increased activation of CD8 T cells.[2][7]

Clinical Data
A first-in-human, Phase I/IIa clinical trial (NCT02264418) evaluated the safety, tolerability,

pharmacokinetics, and preliminary antitumor activity of ODM-203 in patients with advanced or

metastatic solid tumors.[19][20]
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Optimal Dose: The optimal tablet dose was determined to be 400 mg per day, taken with

food.[19][20][21]

Safety and Tolerability: All 84 patients treated experienced at least one adverse event (AE),

with 70.4% considered treatment-related.[20][21] The majority of AEs were grade 1 or 2 in

severity.[20][21] The most common AEs were bilirubin increase (75%) and diarrhea (50%).

[19][20] Hyperphosphatemia, an on-target effect of FGFR inhibition, was also reported.[19]

Efficacy: Preliminary signs of therapeutic activity were observed.[19][21] The overall

response rate was 9.2%.[20] Two partial responses were noted in patients with renal cell

carcinoma and FGFR-mutated salivary gland cancer.[6] The median progression-free

survival was 16.1 weeks for patients with aberrant FGFR tumors and 12.4 weeks for those

with non-aberrant tumors.[20]

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings.

In Vitro Kinase Assays
The inhibitory activity of ODM-203 against recombinant kinases is typically determined using

radiometric or fluorescence-based assays. The general workflow involves incubating the

purified kinase domain with a specific substrate, ATP (often radiolabeled), and varying

concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified to

determine the IC50 value.

Cell Viability Assays
To assess the antiproliferative effects of ODM-203, FGFR-dependent cancer cell lines (e.g.,

H1581, SNU16, RT4) are seeded in multi-well plates.[4][16] The cells are allowed to attach

overnight and are then treated with a range of ODM-203 concentrations for a period of 72 to 96

hours.[16] Cell viability is measured using standard methods such as MTT or CellTiter-Glo

assays, which quantify metabolic activity or ATP content, respectively. IC50 values are

calculated from the resulting dose-response curves.[4]

Cell-Based Angiogenesis (Tube Formation) Assay
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The anti-angiogenic potential of ODM-203 is evaluated using an in vitro tube formation assay

with Human Umbilical Vein Endothelial Cells (HUVECs).[4] HUVECs are seeded onto a layer of

Matrigel in the presence of a pro-angiogenic stimulus like VEGF. Concurrently, cells are treated

with various concentrations of ODM-203. After an incubation period (typically several hours),

the formation of capillary-like structures (tubes) is visualized by microscopy and quantified by

measuring total tube length or the number of branch points. The IC50 is the concentration of

ODM-203 that inhibits tube formation by 50%.[5]

Subcutaneous Xenograft Model Workflow
In vivo efficacy is often tested using xenograft models where human tumor cells are implanted

into immunocompromised mice.[4]

Implant Tumor Cells
(e.g., RT4, SNU16)

subcutaneously into mice

Monitor Tumor Growth
(caliper measurements)

Randomize Mice into
Treatment Groups

(when tumors reach ~100 mm³)

Administer Treatment
(ODM-203 or Vehicle)

Orally, Daily

Continue Monitoring
Tumor Volume and Body Weight

(for 12-21 days)

Endpoint:
Necropsy and Sample Collection

(4 hours after last dose)

Click to download full resolution via product page

Need Custom Synthesis?
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Email: info@benchchem.com or Request Quote Online.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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